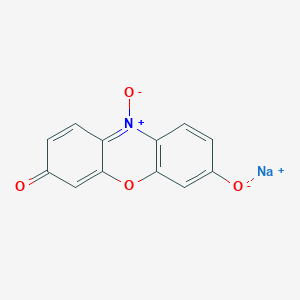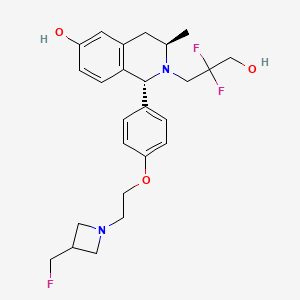
Estrogen receptor antagonist 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estrogen receptor antagonist 6 is a compound that inhibits the activity of estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in various physiological processes, including cell growth and differentiation. Estrogen receptor antagonists are used in the treatment of diseases such as breast cancer, where they block the effects of estrogen on cancer cells.
準備方法
The synthesis of estrogen receptor antagonist 6 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
化学反応の分析
Estrogen receptor antagonist 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. Major products formed from these reactions include various derivatives of the core structure, which may have different biological activities.
科学的研究の応用
Estrogen receptor antagonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors and to develop new synthetic methods and reaction mechanisms.
Biology: Used to investigate the role of estrogen receptors in cellular processes and to develop new therapeutic strategies for diseases such as breast cancer.
Medicine: Used in the treatment of estrogen receptor-positive breast cancer and other hormone-related diseases, often in combination with other drugs to enhance efficacy and reduce resistance.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
作用機序
Estrogen receptor antagonist 6 exerts its effects by binding to the estrogen receptor and blocking the binding of estrogen. This prevents the activation of the receptor and the subsequent transcription of target genes involved in cell growth and proliferation. The molecular targets and pathways involved include the estrogen receptor itself, as well as downstream signaling pathways such as the MAPK and PI3K/Akt pathways.
類似化合物との比較
Estrogen receptor antagonist 6 is unique in its high affinity and selectivity for the estrogen receptor, as well as its ability to degrade the receptor and inhibit its activity. Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator that has both agonist and antagonist effects, depending on the tissue.
Fulvestrant: A selective estrogen receptor degrader that binds to the receptor and promotes its degradation.
Elacestrant: Another selective estrogen receptor degrader that is orally bioavailable and used in the treatment of advanced breast cancer. This compound stands out due to its superior pharmacokinetic properties and efficacy in preclinical models of breast cancer.
特性
分子式 |
C25H31F3N2O3 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
(1R,3R)-2-(2,2-difluoro-3-hydroxypropyl)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C25H31F3N2O3/c1-17-10-20-11-21(32)4-7-23(20)24(30(17)15-25(27,28)16-31)19-2-5-22(6-3-19)33-9-8-29-13-18(12-26)14-29/h2-7,11,17-18,24,31-32H,8-10,12-16H2,1H3/t17-,24-/m1/s1 |
InChIキー |
JMKZMWGLYQTHCM-MZNJEOGPSA-N |
異性体SMILES |
C[C@@H]1CC2=C(C=CC(=C2)O)[C@H](N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF |
正規SMILES |
CC1CC2=C(C=CC(=C2)O)C(N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


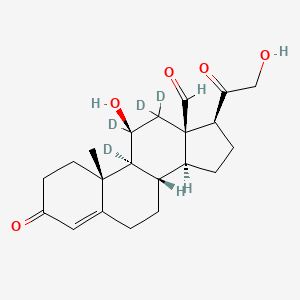
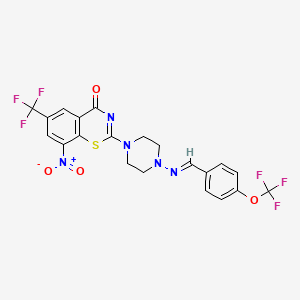
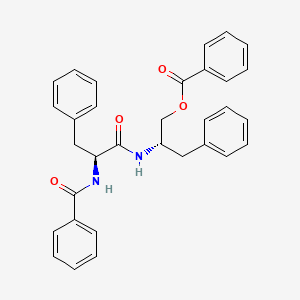
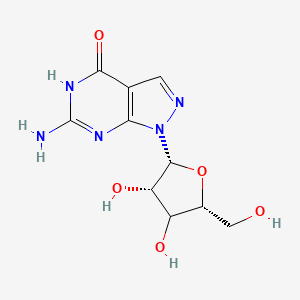

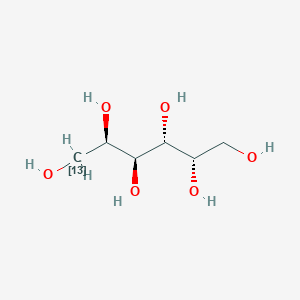

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)

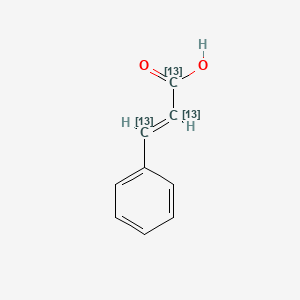

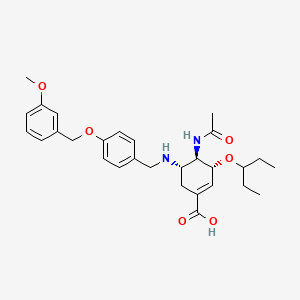
![(3R)-3-amino-4-[3-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12400681.png)
